3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring, with a piperidine substituent at the 4-position of the pyrazole ring. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of aminopyrazole derivatives with carbonyl compounds. One common method is the reaction of 5-aminopyrazoles with α,β-unsaturated carbonyl compounds under microwave irradiation, which leads to the formation of pyrazolopyridine derivatives in high yields . Another approach involves the Friedländer condensation, where aminopyrazoles react with 1,3-dicarbonyl compounds to form the desired pyrazolopyridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a TRK inhibitor, it binds to the kinase domain of TRK receptors, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition leads to the suppression of cell proliferation, differentiation, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
Pyrrolo[3,4-c]pyridine: Contains a fused pyrrole and pyridine ring system and exhibits diverse pharmacological properties.
Pyrazolo[4,3-b]pyridine: Differently fused pyrazolopyridine with potential therapeutic applications.
Uniqueness
3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern and its potent activity as a TRK inhibitor. Its ability to selectively inhibit TRK receptors with minimal off-target effects makes it a valuable compound for further research and development in cancer therapy .
Properties
CAS No. |
1185192-81-7 |
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Molecular Formula |
C11H14N4 |
Molecular Weight |
202.26 g/mol |
IUPAC Name |
3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C11H14N4/c1-2-9-10(8-3-6-12-7-4-8)14-15-11(9)13-5-1/h1-2,5,8,12H,3-4,6-7H2,(H,13,14,15) |
InChI Key |
RFFBPMQRXQWYEJ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=C3C=CC=NC3=NN2 |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=NC3=NN2 |
Origin of Product |
United States |
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